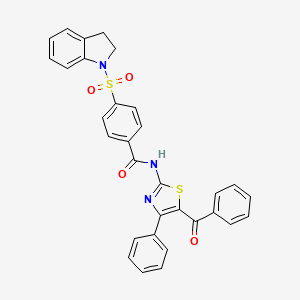
N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
描述
N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a thiazole-based compound featuring a benzoyl group at the 5-position of the thiazole ring, a phenyl substituent at the 4-position, and a benzamide moiety modified with an indolin-1-ylsulfonyl group. This compound is synthesized via multi-step reactions involving nucleophilic additions, cyclizations, and alkylations, as observed in analogous synthetic pathways for structurally related compounds (e.g., triazole and thiadiazole derivatives) . Spectral characterization (IR, NMR, MS) confirms the presence of key functional groups, such as the C=O (benzoyl) and C=S (thiazole) bonds, which are critical for its reactivity and interactions .
属性
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N3O4S2/c35-28(23-12-5-2-6-13-23)29-27(22-10-3-1-4-11-22)32-31(39-29)33-30(36)24-15-17-25(18-16-24)40(37,38)34-20-19-21-9-7-8-14-26(21)34/h1-18H,19-20H2,(H,32,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHOHENPXGZCLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=C(S4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its pharmacological potential. The structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₅N₃O₂S
- Molecular Weight : 353.40 g/mol
- Key Functional Groups : Benzamide, thiazole, indole
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole, including this compound, exhibit potent antimicrobial properties.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 4.51 mM |
| 2 | Escherichia coli | 3.92 mM |
| 3 | Candida albicans | 4.01 mM |
| 4 | Aspergillus niger | 4.23 mM |
These findings indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi, making it a versatile candidate for further development in antimicrobial therapies .
Antitumor Activity
The antitumor potential of this compound has been evaluated in various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation effectively.
Table 2: Antitumor Activity in Cell Lines
| Cell Line | IC₅₀ (μM) | Assay Type |
|---|---|---|
| A549 (Lung Cancer) | 6.75 ± 0.19 | MTS Assay |
| HCC827 | 5.13 ± 0.97 | MTS Assay |
| NCI-H358 | 0.85 ± 0.05 | MTS Assay |
The IC₅₀ values indicate that the compound exhibits significant cytotoxicity against lung cancer cell lines, suggesting its potential as an antitumor agent .
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Antimicrobial Action : It interferes with bacterial cell wall synthesis and fungal growth mechanisms.
- Potential Enzyme Inhibition : Further studies suggest it may inhibit specific kinases involved in cancer progression.
Case Studies
Several studies have documented the biological activity of similar thiazole derivatives, highlighting their potential:
- Study on Thiazole Derivatives : A study evaluated various thiazole compounds for their antimicrobial properties against E. coli and S. aureus, revealing promising activities comparable to standard antibiotics .
- Antitumor Efficacy : In another study, compounds similar to this compound were tested on multiple cancer cell lines, showing significant inhibition of tumor growth and viability .
相似化合物的比较
Key Observations :
- Thiazole vs. Triazole/Thiadiazole : The thiazole core in the target compound offers distinct electronic properties compared to triazoles () and thiadiazoles (), influencing tautomerism and binding affinities .
- Benzamide vs. Acetyl/Isoxazole : The benzamide moiety provides hydrogen-bonding capabilities absent in acetyl or isoxazole-containing analogs () .
Spectral Data Comparison
Critical spectral distinctions are summarized below:
The absence of C=O in ’s triazoles confirms cyclization, whereas dual C=O peaks in ’s 8a reflect acetyl and benzamide groups .
常见问题
Q. How can synergy with existing therapies be evaluated preclinically?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


